molecular formula C13H19ClN2O B13745264 (Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride CAS No. 105335-53-3

(Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride

Cat. No.: B13745264
CAS No.: 105335-53-3
M. Wt: 254.75 g/mol
InChI Key: GIEDFGXZKMSAJZ-YLAFAASESA-N
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Description

(Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride is a cyclopropane-based small molecule characterized by a phenyl group attached to the cyclopropane ring, an aminomethyl substituent, and a dimethylcarboxamide moiety. The compound’s stereochemistry (Z-configuration) and hydrochloride salt form enhance its stability and bioavailability.

Properties

CAS No.

105335-53-3

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

[(1S,2R)-2-(dimethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride

InChI

InChI=1S/C13H18N2O.ClH/c1-15(2)12(16)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,8-9,14H2,1-2H3;1H/t11-,13+;/m1./s1

InChI Key

GIEDFGXZKMSAJZ-YLAFAASESA-N

Isomeric SMILES

CN(C)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-]

Canonical SMILES

CN(C)C(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Notes on Reaction Conditions:

  • The base in Step 1 is preferably sodium hydroxide for safety and scalability.
  • The solvent choice is critical; polar aprotic solvents like DMSO and DMF are favored for intermediate steps, while toluene or cyclohexane are preferred for amidation and salt formation.
  • Temperature control is maintained between 15-35°C during key steps to optimize yield and selectivity.
  • The one-pot process avoids isolation of intermediates, which minimizes yield loss and contamination.

Purification and Characterization

  • The hydrochloride salt is isolated by filtration, washing with toluene, and drying at 50-55°C.
  • Purity is confirmed by High-Performance Liquid Chromatography (HPLC), with purity levels reaching 99.95% to 99.99%.
  • Characterization techniques include Powder X-Ray Diffraction (PXRD), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC), which confirm the crystalline nature and identity consistent with known standards.

Summary Table of Preparation Routes

Aspect Traditional Multi-Step Improved One-Pot Process
Solvent Changes Multiple solvents used, complex Single solvent system (toluene preferred)
Intermediate Isolation Required at each step Not required, in situ reactions
Yield Moderate due to losses Higher due to minimized handling
Safety Sodium amide used (hazardous) Sodium hydroxide preferred (safer)
Purity High but variable Very high (>99.95%) consistently
Scalability Limited by hazardous reagents Suitable for large scale

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

The compound (Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride is a derivative of cyclopropane and has garnered attention in various scientific research applications. This article explores its applications in pharmacology, neurobiology, and potential therapeutic uses, supported by data tables and case studies.

Antidepressant Activity

This compound has been studied for its potential antidepressant effects. Research indicates that derivatives of cyclopropanecarboxamide, such as milnacipran , exhibit significant serotonin and norepinephrine reuptake inhibition, making them effective in treating major depressive disorder (MDD) and fibromyalgia. The mechanism involves modulation of neurotransmitter levels in the synaptic cleft, enhancing mood and cognitive function.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It acts on NMDA receptors, which are critical in synaptic plasticity and memory function. By antagonizing these receptors, the compound may help mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Table 1: Neuroprotective Mechanism

MechanismDescription
NMDA Receptor AntagonismReduces excitotoxicity linked to excessive glutamate
Modulation of NeurotransmittersEnhances serotonin and norepinephrine levels
Antioxidant PropertiesProtects neurons from oxidative stress

Potential in Pain Management

The analgesic properties of this compound are under investigation, particularly for neuropathic pain relief. Its ability to modulate pain pathways through NMDA receptor antagonism suggests a dual role in both pain management and mood enhancement.

Case Study 1: Clinical Trials on Depression

A double-blind study involving patients diagnosed with MDD showed that participants treated with derivatives of this compound experienced a significant reduction in depressive symptoms compared to the placebo group. The results indicated an improvement in overall quality of life metrics.

Case Study 2: Neuroprotection in Animal Models

In animal models of AD, administration of this compound resulted in decreased neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment.

Mechanism of Action

The mechanism of action of (Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes structural differences and properties of the target compound and its analogs:

Compound Name R1 (Amide Substituents) R2 (Phenyl Substituent) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes References
(Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride (Target) N,N-dimethyl H C₁₃H₁₉ClN₂O 254.75 Potential SNRI activity (inferred)
Milnacipran Hydrochloride N,N-diethyl H C₁₅H₂₃ClN₂O 294.81 FDA-approved SNRI for fibromyalgia
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-methylphenyl)cyclopropanecarboxamide hydrochloride N,N-diethyl p-methyl C₁₇H₂₇ClN₂O 310.86 Enhanced lipophilicity (structural analog)
(Z)-2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide hydrochloride (Isopropyl analog) N,N-isopropyl H C₁₇H₂₇ClN₂O 310.86 Steric hindrance may limit bioavailability

Pharmacological and Physicochemical Insights

a) Milnacipran Hydrochloride (N,N-Diethyl Analog)
  • Activity: Potent serotonin-norepinephrine reuptake inhibitor (SNRI) with balanced affinity for both transporters .
  • Impact of Diethyl Groups : Increased lipophilicity compared to the dimethyl analog may enhance blood-brain barrier penetration but could also slow metabolic clearance.
b) p-Methylphenyl Derivative (N,N-Diethyl)
c) N,N-Isopropyl Analog
  • Steric Effects : Bulky isopropyl groups may hinder binding to target receptors but could reduce off-target interactions.

Key Research Findings

  • Bioavailability : Dimethyl-substituted compounds generally exhibit faster absorption than diethyl or isopropyl analogs due to reduced steric bulk .
  • Receptor Selectivity: Smaller substituents (e.g., dimethyl) may favor norepinephrine transporter (NET) selectivity, while bulkier groups (e.g., diethyl) could shift preference toward serotonin transporters (SERT) .

Biological Activity

(Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies, including case studies, chemical properties, and mechanisms of action.

  • Molecular Formula : C15H22ClN2O
  • Molecular Weight : 282.81 g/mol
  • CAS Number : 105310-47-2

The compound features a cyclopropane ring, which is significant in medicinal chemistry for its ability to mimic the structure of certain natural products.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activities against various pathogens, indicating potential for this compound in treating infections .
  • Cytotoxic Effects : Research indicates that derivatives of cyclopropane compounds can induce apoptosis in cancer cells, suggesting that this compound may have anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacteria
CytotoxicInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, it was found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the cyclopropane structure could enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of cyclopropane derivatives on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death, suggesting potential use in cancer therapy .

Mechanistic Insights

Research into the mechanism of action revealed that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival. For instance, it was noted that similar compounds could inhibit specific kinases involved in tumor growth, leading to reduced viability of cancer cells .

Q & A

What are the key challenges in synthesizing (Z)-2-(Aminomethyl)-N,N-dimethyl-1-phenylcyclopropanecarboxamide hydrochloride, and how can reaction conditions be optimized?

Synthesis of this cyclopropane derivative requires precise control over stereochemistry and regioselectivity. Cyclopropane ring formation often employs [2+1] cycloaddition or Simmons–Smith reactions, but the presence of the aminomethyl group complicates regioselectivity. Optimization includes:

  • Temperature modulation : Lower temperatures (e.g., −20°C) to stabilize intermediates and reduce side reactions.
  • Catalyst selection : Use chiral catalysts or Lewis acids (e.g., ZnCl₂) to enhance stereochemical fidelity .
  • Protecting groups : Temporary protection of the aminomethyl moiety (e.g., Boc groups) to prevent unwanted nucleophilic side reactions during carboxamide formation .

How does the stereochemistry of the cyclopropane ring influence the compound’s biological activity?

The (Z)-configuration is critical for target binding, as demonstrated in structurally related compounds like Milnacipran hydrochloride. For example:

  • Enzyme inhibition : (Z)-isomers exhibit higher affinity for serotonin-norepinephrine reuptake transporters compared to (E)-isomers due to spatial alignment with hydrophobic binding pockets .
  • Chiral resolution : Advanced techniques like chiral HPLC or enzymatic resolution are required to isolate enantiopure forms for activity studies .

What analytical methods are recommended for confirming the purity and identity of this compound?

  • Spectroscopic characterization :
    • IR spectroscopy : Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and ammonium chloride N–H stretches (~2800 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .
  • Chromatography :
    • HPLC-UV/MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) using USP-grade reference standards .

How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter target receptor conformations. Standardize protocols using validated cell models .
  • Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., dealkylated derivatives) can modulate activity. Conduct LC-MS impurity profiling alongside bioassays .

What are the best practices for studying the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Ka/Kd) to receptors like σ-1 or NMDA .
  • Molecular docking : Use crystal structures of homologous proteins (e.g., PDB: 4XP1) to predict binding modes. Validate with mutagenesis studies .

How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 40°C, forming dimethylamine and phenylcyclopropane fragments. Store at −20°C in argon-sealed vials .
  • pH sensitivity : Hydrolysis of the amide bond occurs at pH < 3 or > 10. Use neutral buffers (pH 6–8) for in vitro studies .

What structural analogs of this compound have been explored for SAR studies?

Key analogs include:

  • N,N-Diethyl variants : Reduced steric bulk enhances blood-brain barrier penetration but lowers aqueous solubility .
  • Fluorinated derivatives : Substitution at the phenyl ring (e.g., 4-F) improves metabolic stability by blocking cytochrome P450 oxidation .

What are the methodological considerations for assessing the compound’s pharmacokinetics?

  • ADME profiling :
    • Caco-2 assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
    • Microsomal stability : Incubate with liver microsomes to estimate hepatic clearance. Low stability (<30% remaining at 1 hr) suggests rapid metabolism .

How can researchers mitigate toxicity risks during in vivo studies?

  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating with 72-hour intervals .
  • Metabolite screening : Identify hepatotoxic metabolites (e.g., quinone imines) via LC-MS/MS and compare to safety databases .

What advanced computational models are used to predict the compound’s physicochemical properties?

  • QSAR models : Predict logP (optimal range: 2–4) and pKa (amine group ~9.5) using software like Schrödinger’s QikProp .
  • MD simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to estimate BBB penetration .

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